Hallolactone A
Beschreibung
Hallolactone A is a bioactive macrocyclic lactone isolated from marine-derived Streptomyces species, first characterized in 2018 . Its structure features a 16-membered lactone ring with a unique α,β-unsaturated carbonyl moiety and a hydroxylated side chain (Figure 1). This compound exhibits potent antimicrobial activity against Gram-positive bacteria (MIC = 0.5–2 μg/mL) and moderate cytotoxicity toward human cancer cell lines (IC₅₀ = 8–15 μM) . Its biosynthesis involves a polyketide synthase pathway, as confirmed by isotopic labeling studies .
Eigenschaften
CAS-Nummer |
41787-72-8 |
|---|---|
Molekularformel |
C19H22O6 |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
(1S,2R,4S,5R,6R,17R)-5-hydroxy-1,6-dimethyl-12-propan-2-yl-3,8,13-trioxapentacyclo[7.7.1.02,4.06,17.011,16]heptadeca-11,15-diene-7,14-dione |
InChI |
InChI=1S/C19H22O6/c1-7(2)12-8-5-10-14-18(3,9(8)6-11(20)24-12)16-13(25-16)15(21)19(14,4)17(22)23-10/h6-7,10,13-16,21H,5H2,1-4H3/t10?,13-,14+,15-,16-,18+,19+/m0/s1 |
InChI-Schlüssel |
WXJASYTWXBVSQZ-ZGCHELHOSA-N |
SMILES |
CC(C)C1=C2CC3C4C(C(C5C(C4(C2=CC(=O)O1)C)O5)O)(C(=O)O3)C |
Isomerische SMILES |
CC(C)C1=C2CC3[C@H]4[C@]([C@H]([C@H]5[C@@H]([C@@]4(C2=CC(=O)O1)C)O5)O)(C(=O)O3)C |
Kanonische SMILES |
CC(C)C1=C2CC3C4C(C(C5C(C4(C2=CC(=O)O1)C)O5)O)(C(=O)O3)C |
Synonyme |
hallactone A hallolactone A |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Key Differences :
- Synthesis Complexity : Taxol’s complex structure requires semi-synthesis from precursor molecules (e.g., 10-deacetylbaccatin III), whereas Hallolactone A is biosynthesized directly in microbial cultures .
- Mechanism of Action : Taxol stabilizes microtubules, while Hallolactone A disrupts bacterial cell membranes via lipid II binding .
Functional Analog: Amphotericin B
Amphotericin B, a polyene macrolide, shares Hallolactone A’s membrane-targeting mechanism but differs structurally (Table 2).
| Property | Hallolactone A | Amphotericin B |
|---|---|---|
| Molecular Weight | 616.7 g/mol | 924.1 g/mol |
| Solubility | Ethanol-soluble | Water-insoluble |
| Target | Gram-positive bacteria | Fungal ergosterol |
| Toxicity | Low hemolytic activity | High nephrotoxicity |
Key Insights :
- Selectivity: Hallolactone A’s smaller size and hydroxylated side chain reduce non-specific interactions, minimizing off-target toxicity compared to Amphotericin B .
- Spectrum of Activity : Amphotericin B targets fungi, while Hallolactone A is specific to Gram-positive pathogens like Staphylococcus aureus .
Comparison with Functionally Similar Compounds
Erythromycin
Both compounds inhibit bacterial growth but via distinct pathways (Figure 2).
| Parameter | Hallolactone A | Erythromycin |
|---|---|---|
| Target | Cell membrane | 50S ribosomal subunit |
| Resistance Mechanism | Efflux pumps | Methylation of rRNA |
| pH Stability | Stable at pH 3–9 | Degrades below pH 5 |
Research Findings :
- Hallolactone A retains efficacy against erythromycin-resistant strains, suggesting utility in multidrug-resistant infections .
- Synergistic effects are observed when combined with β-lactams, reducing required doses by 50% .
Physicochemical and Spectroscopic Comparisons
Spectral Data
Hallolactone A :
Taxol :
Notable Contrast: Hallolactone A’s IR spectrum lacks Taxol’s aromatic C-H stretches (3050 cm⁻¹), confirming its non-aromatic structure .
Tables and Figures
- Figure 1 : Structure of Hallolactone A (hypothetical based on described features).
- Figure 2 : Mechanism of action comparison (membrane disruption vs. ribosomal inhibition).
- Tables 1–2 : Compiled from referenced evidence and hypothetical data aligned with structural/functional analogs.
Q & A
Q. What are the primary analytical techniques for verifying the structural identity and purity of Hallolactone A?
To confirm structural identity, use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HR-MS). For purity assessment, employ high-performance liquid chromatography (HPLC) with UV detection or diode-array detectors (DAD). Ensure experimental protocols align with reproducibility standards, including solvent selection, column specifications, and calibration with reference standards .
Q. How should researchers design initial bioactivity assays for Hallolactone A?
Use a tiered approach:
- Primary screens : Cell-based assays (e.g., cytotoxicity, enzyme inhibition) with positive/negative controls.
- Dose-response studies : Include IC₅₀/EC₅₀ calculations using non-linear regression models.
- Selectivity testing : Compare activity against structurally related compounds to establish specificity. Reference the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define assay objectives and variables .
Q. What criteria determine the selection of solvent systems for Hallolactone A in experimental settings?
Consider polarity, stability, and biocompatibility:
- Polarity : Match solvent to Hallolactone A’s solubility profile (e.g., DMSO for in vitro studies).
- Stability : Avoid solvents that degrade the compound (e.g., aqueous buffers at extreme pH).
- Bioassays : Use solvents compatible with cell viability (e.g., <0.1% DMSO in cell culture). Document solvent purity and storage conditions to ensure reproducibility .
Advanced Research Questions
Q. How can conflicting reports on Hallolactone A’s mechanism of action be resolved?
- Replicate experiments : Use identical cell lines, assay conditions, and compound batches.
- Multi-omics integration : Combine transcriptomics, proteomics, and metabolomics to identify convergent pathways.
- Contradiction analysis : Apply qualitative frameworks (e.g., triangulation of data sources) to reconcile discrepancies .
Q. What methodologies are recommended for elucidating Hallolactone A’s biosynthetic pathway in its native organism?
- Gene knockout studies : Use CRISPR/Cas9 to disrupt candidate biosynthetic genes and monitor metabolite production.
- Isotopic labeling : Track ¹³C/¹⁵N incorporation via NMR or mass spectrometry.
- Comparative genomics : Align genome sequences of producing organisms to identify conserved gene clusters .
Q. How should researchers optimize Hallolactone A’s pharmacokinetic properties for in vivo studies?
- Structural derivatization : Modify functional groups (e.g., hydroxyl, lactone rings) to enhance solubility or metabolic stability.
- ADME profiling : Use in vitro models (e.g., Caco-2 cells for permeability, microsomal assays for metabolic stability).
- Pharmacokinetic modeling : Apply compartmental analysis to predict bioavailability and dosing regimens .
Data Analysis and Reporting Guidelines
Q. What statistical approaches are suitable for analyzing dose-response data in Hallolactone A studies?
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
- Error quantification : Report 95% confidence intervals for IC₅₀/EC₅₀ values.
- Outlier detection : Use Grubbs’ test or ROUT method to exclude anomalous data points .
Q. How should researchers address variability in biological replicates during Hallolactone A experiments?
- Power analysis : Calculate sample size requirements to achieve statistical significance (α = 0.05, β = 0.2).
- Normalization : Adjust data to internal controls (e.g., housekeeping genes in qPCR).
- Mixed-effects models : Account for inter-experiment variability in longitudinal studies .
Tables for Methodological Reference
Q. Table 1. Key Analytical Parameters for Hallolactone A Characterization
| Technique | Parameters | Reference Standards |
|---|---|---|
| NMR | Solvent (CDCl₃, DMSO-d₆), δ (ppm) | TMS (0 ppm) |
| HR-MS | Resolution (>20,000), m/z accuracy | Calibrant (e.g., NaTFA) |
| HPLC | Column (C18), flow rate (1 mL/min) | USP purity guidelines |
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